2-Iodopyridine-4-carboxylic acid

Cross-coupling Catalysis Reactivity Scale

2-Iodopyridine-4-carboxylic acid (CAS 58481-10-0), also known as 2-iodoisonicotinic acid, is a halogenated heterocyclic building block with the molecular formula C6H4INO2 and a molecular weight of 249.01 g/mol. This compound features an iodine atom at the 2-position and a carboxylic acid group at the 4-position on the pyridine ring.

Molecular Formula C6H4INO2
Molecular Weight 249.01 g/mol
CAS No. 58481-10-0
Cat. No. B1315846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodopyridine-4-carboxylic acid
CAS58481-10-0
Molecular FormulaC6H4INO2
Molecular Weight249.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)I
InChIInChI=1S/C6H4INO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
InChIKeyFALCXGCLOUKBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodopyridine-4-carboxylic acid (CAS 58481-10-0) for Pharmaceutical Intermediates & Cross-Coupling Research


2-Iodopyridine-4-carboxylic acid (CAS 58481-10-0), also known as 2-iodoisonicotinic acid, is a halogenated heterocyclic building block with the molecular formula C6H4INO2 and a molecular weight of 249.01 g/mol . This compound features an iodine atom at the 2-position and a carboxylic acid group at the 4-position on the pyridine ring [1]. Its solid-state form, typically yellow to orange crystals, has a melting point range of 210-220°C . The compound's dual functionality makes it a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry and radiopharmaceutical development [2].

Why 2-Iodopyridine-4-carboxylic acid Cannot Be Simply Replaced by a 2-Bromo or 2-Chloro Analog


The replacement of the 2-iodo moiety in 2-iodopyridine-4-carboxylic acid with a lighter halogen (bromo, chloro) is not a trivial substitution, as it fundamentally alters the compound's reactivity profile and application scope. The carbon-iodine bond has a significantly lower bond dissociation energy than C-Br or C-Cl bonds, leading to a well-established reactivity gradient in palladium-catalyzed cross-couplings where iodo > bromo >> chloro [1]. This translates to faster reaction rates, milder required conditions, and higher yields for the iodo-derivative in key reactions like carbonylative Suzuki couplings [1]. Furthermore, the iodine atom is uniquely suited for isotope exchange reactions, enabling the direct synthesis of radiolabeled compounds for diagnostic imaging, a capability not shared by its bromo or chloro counterparts [2].

Quantitative Evidence for 2-Iodopyridine-4-carboxylic acid Selection Over Analogs


Superior Reactivity of Iodopyridines vs. Bromopyridines in Carbonylative Suzuki Coupling

In a systematic study of palladium-catalyzed carbonylative Suzuki cross-coupling, the order of reactivity for halopyridines was established as iodo- > bromo- [1]. While the exact yield for 2-iodopyridine-4-carboxylic acid was not individually detailed, the study confirms that under optimized conditions, benzoylpyridine derivatives are recovered in high yields (80–95%), with the rate and selectivity being highly dependent on the nature of the halide [1]. This class-level data provides a strong inference that selecting the iodo- derivative over the bromo- analogue will deliver superior reaction kinetics and yield.

Cross-coupling Catalysis Reactivity Scale

Comparable Reactivity of 2-Iodo and 2-Bromo Pyridines in Nucleophilic Aromatic Substitution

In a study of nucleophilic substitution by benzenethiolate anion, 2-iodopyridine and 2-bromopyridine exhibited nearly identical high reactivity, both being far superior to the 2-chloro and 2-fluoro analogues [1]. This suggests that while iodine offers an advantage in some transition metal-catalyzed processes, it is not universally superior; in this specific radical chain mechanism, the two halogens are functionally interchangeable, a key consideration for a medicinal chemist balancing cost and reactivity.

SNAr Radical Mechanism Nucleophilic Substitution

High-Efficiency Radioiodine Exchange for Diagnostic Tracer Synthesis

A critical differentiator for the iodine-bearing compound is its unique utility in radiopharmaceutical synthesis. Methyl 2-iodoisonicotinate, the ester of the target compound, underwent an iodine-123 exchange reaction in glacial acetic acid with an average efficiency of (92.6 ± 4.5)%, leading to an overall radiochemical yield of 69% for the final hydrazide product [1]. This specific capability is physiochemically impossible for a bromo or chloro analog and establishes the compound as a privileged scaffold for developing SPECT imaging agents.

Radiopharmaceutical Isotope Exchange SPECT Tracers

Physical Property Differentiation: Melting Point for Solid-Phase Handling

Physical properties directly impact procurement and storage decisions. 2-Iodopyridine-4-carboxylic acid has a reported melting point of 210-220°C . Its lighter bromo analog, 2-bromopyridine-4-carboxylic acid, melts at a slightly higher 229-231°C . While both are solids at ambient temperature, the iodo compound's lower melting point can be a practical advantage for melt-phase reactions or when a lower processing temperature is required to protect other sensitive functional groups. Additionally, the iodo compound is explicitly noted as light-sensitive, requiring storage under inert gas at 2–8°C, a handling requirement not always emphasized for the bromo version .

Solid-phase synthesis Handling Thermal Stability

Key Application Scenarios for Procuring 2-Iodopyridine-4-carboxylic acid (CAS 58481-10-0)


High-Efficiency Carbonylative Suzuki Coupling for Benzoylpyridine Synthesis

This compound is the halide of choice for introducing a 4-carboxypyridine moiety via palladium-catalyzed carbonylative cross-coupling. The established reactivity order (I > Br) ensures that under optimized conditions, the iodo-derivative will react faster and more selectively with aryl boronic acids, leading to benzoylpyridine products in yields of 80-95% [1]. This is a preferred route for constructing complex ketone intermediates in drug discovery.

Radiopharmaceutical Precursor for SPECT Diagnostic Tracers

The iodine atom is not just a synthetic handle but a gateway to molecular imaging. The methyl ester derivative undergoes a highly efficient isotopic exchange reaction with iodine-123 (92.6% efficiency), enabling the synthesis of radiolabeled 2-iodoisonicotinic acid hydrazides for SPECT imaging [2]. This application is fundamentally exclusive to iodine-bearing compounds and cannot be replicated with bromo or chloro analogs, defining a clear procurement mandate for translational imaging research.

Low-Temperature Melt-Phase Chemistry and Protected Synthetic Sequences

With a melting point range of 210-220°C, 2-iodopyridine-4-carboxylic acid offers a thermal processing window that is distinct from its bromo analog (mp 229-231°C) [REFS-1, Section 3]. This is a critical advantage in melt-phase reactions where minimizing thermal stress on sensitive substrates is paramount. However, its light-sensitive nature mandates specific storage conditions (inert gas, 2-8°C), which must be factored into laboratory and inventory planning [REFS-1, Section 3].

Versatile Intermediate for Kinase Inhibitor and Agrochemical Libraries

The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and in the design of novel agrochemicals . The iodo substituent's high reactivity in cross-coupling reactions like Suzuki and Sonogashira couplings allows for the late-stage introduction of diverse molecular fragments onto the pyridine-4-carboxylic acid core, enabling the rapid generation of compound libraries for biological screening .

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